molecular formula C9H11N3 B3043710 2-(1H-indazol-5-yl)ethanamine CAS No. 910405-60-6

2-(1H-indazol-5-yl)ethanamine

Cat. No.: B3043710
CAS No.: 910405-60-6
M. Wt: 161.2 g/mol
InChI Key: URZXUCGXEMALSD-UHFFFAOYSA-N
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Description

Historical Context and Significance of Indazole Heterocycles

First described by the scientist Emil Fischer, indazole is a nitrogen-containing heterocyclic compound that exists in two principal tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-form being the more thermodynamically stable. bldpharm.comvulcanchem.com While rarely found in nature, with only a few natural products like nigellicine, nigeglanine, and nigellidine (B12853491) identified, synthetic indazole derivatives have garnered immense interest over the past few decades due to their broad spectrum of pharmacological activities. smolecule.com

The significance of the indazole scaffold in medicinal chemistry is underscored by its presence in several FDA-approved drugs. These compounds have demonstrated efficacy in treating a wide array of conditions, highlighting the versatility of the indazole nucleus. smolecule.comapolloscientific.co.uk The structural rigidity of the bicyclic system, combined with its ability to participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, makes it an ideal framework for designing molecules that can bind to diverse biological targets with high affinity and selectivity. apolloscientific.co.uk

The indazole ring is considered a bioisostere of other important aromatic systems like indole (B1671886) and phenol (B47542). This means it can often replace these groups in a drug molecule to improve properties such as metabolic stability and lipophilicity, without losing the key interactions required for biological activity. tdcommons.org This bioisosteric relationship has been a key strategy in the development of many successful indazole-containing drugs. tdcommons.org

Relevance of the 2-(1H-Indazol-5-yl)ethanamine Motif in Contemporary Chemical Biology

The this compound motif, which features an ethanamine side chain at the 5-position of the indazole ring, is a key structural element in the design of various bioactive compounds. While detailed research focusing exclusively on the parent compound is limited in publicly accessible literature, the significance of this structural motif can be inferred from the biological activity of its derivatives. The ethanamine side chain provides a basic nitrogen atom, which can be crucial for forming salt bridges or hydrogen bonds with biological targets like enzymes and receptors.

A prominent example highlighting the importance of the related 1H-indazol-5-ylamino core is the drug Belumosudil. Belumosudil, with the chemical name 2-{3-[4-(1H-indazol-5-ylamino)-2-quinazolinyl]phenoxy}-N-(propan-2-yl) acetamide, is a kinase inhibitor approved for the treatment of chronic graft-versus-host disease. tdcommons.orgtdcommons.org The 1H-indazol-5-ylamino moiety in Belumosudil is critical for its mechanism of action, demonstrating the value of this substitution pattern in targeting specific protein kinases.

Furthermore, research into analogs of psychoactive tryptamines has explored the replacement of the indole ring with an indazole scaffold. For instance, the direct 1H-indazole analog of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), a compound structurally related to this compound, has been synthesized and evaluated for its activity at serotonin (B10506) receptors. austinpublishinggroup.com These studies are crucial for understanding the structure-activity relationships (SAR) of this class of compounds and for developing new tools to probe the function of serotonin receptors.

The table below summarizes the biological targets and potential applications of compounds containing the 1H-indazol-5-yl ethanamine or a closely related motif.

Compound TypeBiological Target(s)Potential Application
Indazole-based Kinase Inhibitors (e.g., Belumosudil)Protein Kinases (e.g., ROCK2)Chronic Graft-versus-Host Disease, Cancer Therapy
Indazole Analogs of Tryptamines (e.g., analog of 5-MeO-DMT)Serotonin Receptors (5-HT2A/2B/2C)Neuroscience Research, Potential Therapeutics for CNS Disorders
N-substituted 1-(1H-indazol-5-yl)ethylamine derivativesIon ChannelsTreatment of various channelopathies

This table is generated based on data from derivatives and analogs to illustrate the relevance of the core motif.

Research Trajectories for Indazole-Containing Compounds

The research trajectories for indazole-containing compounds are diverse and continue to expand. A major focus remains on the development of kinase inhibitors for oncology. googleapis.com The ability of the indazole scaffold to act as a "hinge-binder" in the ATP-binding pocket of kinases makes it a highly attractive starting point for the design of new anticancer agents. tdcommons.org Researchers are exploring various substitutions on the indazole ring to enhance potency and selectivity against specific kinase targets.

Another significant area of research is in the field of neuroscience. Derivatives of indazole, including those with an ethanamine side chain, are being investigated as ligands for various receptors in the central nervous system, such as serotonin and dopamine (B1211576) receptors. austinpublishinggroup.com For example, the synthesis of 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives as 5-HT2C receptor agonists has been reported, indicating an interest in developing indazole-based compounds for conditions where this receptor is implicated. biosynth.com

The synthetic accessibility of the indazole core allows for the creation of large and diverse chemical libraries for high-throughput screening. apolloscientific.co.uk Modern synthetic methods, including transition metal-catalyzed cross-coupling reactions, have made it easier to functionalize the indazole ring at various positions, enabling the systematic exploration of structure-activity relationships. vulcanchem.com Future research will likely focus on leveraging these synthetic advancements and computational modeling to design novel indazole derivatives with optimized pharmacological profiles for a wide range of diseases, from cancer to neurodegenerative disorders. apolloscientific.co.ukmdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-indazol-5-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c10-4-3-7-1-2-9-8(5-7)6-11-12-9/h1-2,5-6H,3-4,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZXUCGXEMALSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CCN)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 1h Indazol 5 Yl Ethanamine and Its Analogues

Strategies for the Construction of the Indazole Ring System

The formation of the indazole ring, a bicyclic heteroaromatic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, can be achieved through various synthetic routes. chemicalbook.com These methods often involve the formation of the crucial N-N bond and subsequent cyclization.

1,3-Dipolar Cycloaddition Reactions

One of the powerful methods for constructing five-membered heterocyclic rings is the 1,3-dipolar cycloaddition. nih.gov In the context of indazole synthesis, this typically involves the reaction of an aryne with a diazo compound. nih.govorganic-chemistry.org Arynes, highly reactive intermediates, can be generated from precursors like o-(trimethylsilyl)phenyl triflates under mild, fluoride-promoted conditions. nih.gov This approach offers a direct and efficient pathway to a variety of substituted indazoles. google.comorganic-chemistry.org

For instance, the [3+2] cycloaddition of diazo compounds with o-(trimethylsilyl)aryl triflates in the presence of a fluoride (B91410) source such as cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF) at room temperature provides a versatile route to substituted indazoles in good to excellent yields. organic-chemistry.org Similarly, the reaction of arynes with N-tosylhydrazones, which generate diazo compounds in situ, also affords 3-substituted indazoles. organic-chemistry.org Another variation involves the reaction of arynes with nitrile imines, generated in situ, to produce N(1)-C(3) disubstituted indazoles rapidly and in good yields. acs.org

A notable application of this strategy is the reaction between α-substituted α-diazomethylphosphonates and arynes, which efficiently yields 3-alkyl/aryl-1H-indazoles. organic-chemistry.org Furthermore, the 1,3-dipolar cycloaddition of arynes with 3-diazoindolin-2-ones has been developed to synthesize spiro[indazole-3,3′-indolin]-2′-ones. researchgate.net

DipoleDipolarophileCatalyst/ConditionsProductReference
Diazo compoundso-(trimethylsilyl)aryl triflatesCsF or TBAFSubstituted indazoles organic-chemistry.org
N-tosylhydrazonesArynesMild conditions3-substituted indazoles organic-chemistry.org
α-substituted α-diazomethylphosphonatesArynesSimple reaction conditions3-alkyl/aryl-1H-indazoles organic-chemistry.org
Nitrile imines (in situ)ArynesCsF/18-crown-6N(1)-C(3) disubstituted indazoles acs.org
3-diazoindolin-2-onesArynesMild conditionsspiro[indazole-3,3′-indolin]-2′-ones researchgate.net

Condensation Reactions in Indazole Synthesis

Condensation reactions represent a classical and widely used approach for the synthesis of the indazole core. chemicalbook.comheteroletters.org These reactions typically involve the condensation of a hydrazine (B178648) derivative with a suitably substituted aromatic carbonyl compound, followed by intramolecular cyclization. heteroletters.orgbibliomed.org

A common strategy involves the reaction of o-halobenzaldehydes or ketones with hydrazine under heating to yield 1H-indazoles. chemicalbook.com For example, o-fluorobenzaldehyde can be reacted with O-methyl hydroxylamine (B1172632) hydrochloride and potassium carbonate, followed by cyclization of the resulting oxime intermediate with excess hydrazine to give high yields of the indazole product. chemicalbook.com The reaction of 2-fluorobenzonitrile (B118710) with hydrazine hydrate (B1144303) also leads to the formation of 3-aminoindazole. chemicalbook.com

Microwave-assisted synthesis has been employed to accelerate the condensation of phenylhydrazine (B124118) derivatives with substituted salicylaldehydes, leading to indazoles in a cleaner and more efficient manner. heteroletters.org Another approach utilizes silica-supported polyphosphoric acid (PPA-SiO2) as a reusable catalyst for the condensation of substituted 2-hydroxybenzaldehydes or acetophenones with hydrazine hydrate or phenylhydrazine, resulting in good yields of indazoles. bibliomed.org

The condensation of 3-amino-1H-indazole with various carbonyl compounds is a frequent method to access fused pyrimido[1,2-b]indazole scaffolds. rsc.org

Reactant 1Reactant 2Catalyst/ConditionsProduct TypeReference
o-Halobenzaldehyde/ketoneHydrazineHeating1H-Indazoles chemicalbook.com
Substituted salicylaldehydesPhenyl hydrazine derivativesMicrowave irradiationIndazoles heteroletters.org
Substituted 2-hydroxybenzaldehydes/acetophenonesHydrazine hydrate/phenylhydrazinePPA-SiO2Substituted indazoles bibliomed.org
3-Amino-1H-indazoleCarbonyl compounds-Pyrimido[1,2-b]indazoles rsc.org

Oxidative Cyclization Approaches

Oxidative cyclization provides a modern and efficient route to indazoles, often involving the formation of an N-N bond from precursor amines. A notable method involves the N-N bond-forming oxidative cyclization of readily available 2-aminomethyl-phenylamines. organic-chemistry.orgacs.org This strategy allows for the selective synthesis of all three tautomeric forms of indazoles: 1H-, 2H-, and 3H-indazoles. organic-chemistry.orgacs.org

The reaction is typically carried out using an oxidizing agent like hydrogen peroxide in the presence of a catalyst such as ammonium (B1175870) molybdate. acs.orgthieme-connect.com The proposed mechanism involves the oxidation of the aniline (B41778) nitrogen to a nitroso intermediate, followed by nucleophilic attack of the benzylic nitrogen and subsequent cyclization and dehydration. acs.orgthieme-connect.com This method is tolerant of various functional groups, though electron-withdrawing groups can sometimes lead to lower yields. organic-chemistry.org

Another oxidative approach involves the copper(II)-salt-promoted cyclization of an arene bearing both an alkyne and a triazene (B1217601) functionality to synthesize 2H-indazoles. rsc.org

Starting MaterialReagentsProduct TypeKey FeaturesReference
2-Aminomethyl-phenylamines(NH4)2MoO4, H2O21H-, 2H-, and 3H-IndazolesAccess to all three tautomers organic-chemistry.orgacs.org
Arene with alkyne and triazeneCu(II) salt2H-IndazolesOrthogonal to Ag(I)-catalyzed indole (B1671886) synthesis rsc.org

Palladium-Catalyzed and Copper-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and the construction of the indazole ring is no exception. Both palladium and copper catalysts are frequently employed to facilitate the key bond-forming steps.

Palladium-Catalyzed Reactions:

Palladium catalysis is often used for intramolecular amination reactions to form the indazole ring. organic-chemistry.org For example, the palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines is a versatile method for synthesizing 2-aryl-2H-indazoles. organic-chemistry.org This reaction tolerates a wide range of substituents on the aromatic rings. organic-chemistry.org Similarly, the cyclization of arylhydrazones of 2-bromoaldehydes and 2-bromoacetophenones can be achieved using a palladium catalyst with a suitable phosphine (B1218219) ligand to yield 1-aryl-1H-indazoles. acs.org

The direct C3 arylation of 1H-indazoles, which has been a synthetic challenge, can be achieved using a palladium catalyst in water, providing a mild and efficient route to C3-arylated indazoles. mdpi.com The Suzuki-Miyaura cross-coupling reaction, catalyzed by palladium, has also been utilized to synthesize a series of 3-aryl-1H-indazoles and N-methyl-3-arylindazoles from 3-iodoindazole and various arylboronic acids. mdpi.comrsc.org

Copper-Catalyzed Reactions:

Copper catalysts are also highly effective in indazole synthesis. A one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper, provides a straightforward route to 2H-indazoles. organic-chemistry.orgacs.orgorganic-chemistry.org This method is notable for its operational simplicity and broad substrate scope. acs.orgorganic-chemistry.org

Copper-catalyzed coupling of 2-halobenzonitriles with hydrazine carboxylic esters or N'-arylbenzohydrazides leads to substituted 3-aminoindazoles through a cascade process. organic-chemistry.org Furthermore, a copper-catalyzed intramolecular cyclization of alkynylazobenzenes has been reported for the synthesis of indazoles. thieme-connect.com Another copper-catalyzed method involves the reaction of 2-formylboronic acids with diazodicarboxylates, followed by acid or base-induced ring closure to form indazole derivatives. researchgate.net

CatalystReaction TypeStarting MaterialsProduct TypeReference
PalladiumIntramolecular AminationN-aryl-N-(o-bromobenzyl)hydrazines2-Aryl-2H-indazoles organic-chemistry.org
PalladiumIntramolecular AminationArylhydrazones of 2-bromoaldehydes/acetophenones1-Aryl-1H-indazoles acs.org
PalladiumDirect C-H Arylation1H-Indazole and aryl iodidesC3-Arylated 1H-indazoles mdpi.com
PalladiumSuzuki-Miyaura Coupling3-Iodoindazole and arylboronic acids3-Aryl-1H-indazoles mdpi.comrsc.org
CopperOne-pot, Three-component2-Bromobenzaldehydes, primary amines, sodium azide2H-Indazoles organic-chemistry.orgacs.orgorganic-chemistry.org
CopperCascade Coupling-Condensation2-Halobenzonitriles, hydrazine derivatives3-Aminoindazoles organic-chemistry.org
CopperIntramolecular CyclizationAlkynylazobenzenesIndazoles thieme-connect.com
CopperC-N Coupling/Ring Closure2-Formylboronic acids, diazodicarboxylatesIndazole derivatives researchgate.net

Electrochemical Synthetic Methods

Electrochemical synthesis is emerging as a green and sustainable alternative to traditional chemical methods. rsc.org For indazole synthesis, electrochemical methods offer transition-metal-free conditions and operational simplicity. rsc.orgrsc.org

One such method describes the electrochemical intramolecular N(sp²)–H/N(sp³)–H coupling for the synthesis of 1H-indazoles at room temperature, using ammonia (B1221849) as the nitrogen source. rsc.org Another electrochemical approach involves the radical Csp²–H/N–H cyclization of arylhydrazones to produce 1H-indazole derivatives. rsc.org

Furthermore, the selective electrochemical synthesis of 1H-indazole N-oxides has been reported, with the outcome being dependent on the cathode material used. nih.gov These N-oxides can then be subjected to further C-H functionalization, expanding the diversity of accessible indazole derivatives. nih.gov An electrochemical oxo-amination of 2H-indazoles has also been developed for the synthesis of both symmetrical and unsymmetrical indazolylindazolones. nih.gov

MethodStarting MaterialKey FeaturesProductReference
Intramolecular N(sp²)–H/N(sp³)–H couplingAryl precursorsTransition-metal-free, uses NH31H-Indazoles rsc.org
Radical Csp²–H/N–H cyclizationArylhydrazonesOperationally simple, inexpensive electrodes1H-Indazoles rsc.org
Selective N-oxidation1H-IndazolesCathode material determines outcome1H-Indazole N-oxides nih.gov
Oxo-amination2H-IndazolesSupporting-electrolyte freeIndazolylindazolones nih.gov

Direct Synthesis of 2-(1H-Indazol-5-yl)ethanamine

While the above sections focus on the construction of the core indazole ring, the direct synthesis of this compound or its immediate precursors is also of great importance.

One synthetic route starts from 5-aminoindazole, which can be treated with 2,2,6-trimethyl-4H-1,3-dioxin-4-one to give an acetylated intermediate. nih.gov This intermediate can then undergo a Biginelli cyclization with an appropriate aldehyde and urea (B33335) to build a more complex scaffold, which can subsequently be modified to introduce the ethanamine side chain. nih.gov

Another approach involves the functionalization of a pre-formed indazole. For example, 5-cyanoindazole can be synthesized and then subjected to reduction of the nitrile group to an aminomethyl group. researchgate.net Further elaboration could then lead to the desired ethanamine side chain.

A more direct approach could involve the Sonogashira coupling of trimethylsilylacetylene (B32187) with 2-fluoro-5-iodobenzonitrile (B128481). austinpublishinggroup.com The resulting alkyne can be deprotected and then subjected to a cycloaddition reaction, followed by treatment with hydrazine to form the 5-substituted indazole. The ethynyl (B1212043) group could then be reduced and converted to the ethanamine moiety.

It is worth noting that while specific, detailed procedures for the direct synthesis of this compound are not extensively documented in the provided search results, the synthesis of closely related analogues such as 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine and 2-(5-methyl-1H-indazol-3-yl)ethanamine has been reported, suggesting that similar strategies could be adapted. austinpublishinggroup.comvulcanchem.com

Primary Synthetic Routes to the Core Structure

The construction of the indazole ring system is the cornerstone of synthesizing this compound. Several classical and modern synthetic methods are utilized, often tailored to accommodate the desired substitution pattern.

One prominent route involves the cyclization of appropriately substituted o-toluidine (B26562) derivatives. For instance, the diazotization of a 2-methylaniline, followed by an intramolecular cyclization, can yield the 1H-indazole core. This method is adaptable for producing various substituted indazoles by starting with a substituted 2-methylaniline.

Another widely used strategy begins with ortho-substituted benzonitriles. A key example is the reaction of a compound like 2-fluoro-5-iodobenzonitrile with hydrazine. austinpublishinggroup.com In this approach, the hydrazine displaces the fluorine atom and subsequently cyclizes with the nitrile group to form the pyrazole ring of the indazole system. The resulting 5-iodo-1H-indazole can then be further functionalized.

Palladium-catalyzed reactions have also emerged as powerful tools for indazole synthesis. These methods often involve an intramolecular C-N bond formation. For example, the intramolecular amination of aryl halides using palladium catalysts provides a versatile route to a variety of substituted indazoles. austinpublishinggroup.com

Preparation of Key Intermediates

The success of the primary synthetic routes hinges on the availability of key intermediates. For the synthesis of this compound, intermediates must contain precursors to the ethanamine side chain at the 5-position or a functional group at that position which can be converted into it.

A common and crucial intermediate is 5-nitro-1H-indazole . This compound can be synthesized and then the nitro group can be reduced to an amino group (5-aminoindazole), which serves as a handle for further modifications. nih.gov

Another vital intermediate is 2-fluoro-5-iodobenzonitrile . This compound is particularly useful for syntheses that build the indazole ring via cyclization with hydrazine. austinpublishinggroup.com The iodine atom at the 5-position is a versatile functional group that can participate in various cross-coupling reactions, such as the Sonogashira coupling, to introduce carbon-based side chains which can then be elaborated into the ethanamine moiety. austinpublishinggroup.com

The general process for converting a functional group at the 5-position (like a cyano or nitro group) into the ethanamine side chain involves multiple steps. For example, a 5-cyanoindazole could be reduced to a 5-(aminomethyl)indazole, followed by chain extension. Alternatively, a 5-bromo or 5-iodoindazole can undergo palladium-catalyzed cross-coupling reactions (e.g., Heck or Sonogashira reaction) to install a two-carbon chain, which is then converted to the final ethanamine group.

Synthesis of Substituted this compound Derivatives

The modification of the parent compound allows for the exploration of structure-activity relationships, leading to derivatives with fine-tuned properties. These modifications can be made to the ethanamine side chain or the indazole core itself.

Modification of the Ethanamine Side Chain

The primary amine of the ethanamine side chain is a versatile point for chemical modification. Standard transformations can be applied to generate a diverse library of analogues.

N-Acylation and N-Sulfonylation: The amine can readily react with electrophiles such as acid chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively. acs.org For example, the amine of a protected indazole can be sulfonylated to introduce various aryl or heteroarylsulfonamide moieties. acs.orgacs.org

N-Alkylation: The primary amine can be alkylated to form secondary or tertiary amines. A common method involves reductive amination with an aldehyde or ketone. Alternatively, direct alkylation with alkyl halides can be performed, sometimes following an initial acylation/amidation step. acs.org For example, deprotonation of a secondary amide with a base followed by reaction with an alkylating agent like ethyl iodide can introduce a second alkyl group on the nitrogen. acs.org

Peptide Coupling: The ethanamine can act as the amine component in standard peptide coupling reactions with carboxylic acids, often mediated by coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to form amide bonds. acs.org

Introduction of Substituents on the Indazole Core

Introducing substituents onto the benzene portion of the indazole ring can be achieved either by starting with an already substituted precursor or by direct functionalization of the indazole ring system.

Synthesis from Substituted Precursors: As mentioned in section 2.2.1, using a substituted 2-methylaniline or benzonitrile (B105546) as the starting material is a straightforward way to incorporate substituents onto the final indazole ring.

Electrophilic Substitution: The indazole ring can undergo electrophilic substitution reactions like halogenation or nitration. The position of substitution is directed by the existing groups on the ring. For instance, an electron-donating group at the 5-position may direct bromination or nitration to the 6-position. vulcanchem.com

Palladium-Catalyzed Cross-Coupling: Halogenated indazoles (e.g., bromo- or iodo-indazoles) are excellent substrates for cross-coupling reactions. The Suzuki coupling, which pairs the halo-indazole with a boronic acid or ester, is a powerful method for introducing a wide variety of aryl, heteroaryl, or alkyl groups onto the core. nih.gov For example, a 6-bromo-1H-indazole can be coupled with various boronic acid pinacol (B44631) esters to yield 6-substituted products. nih.gov

Regioselective Synthesis Strategies

A significant challenge in the synthesis of N-substituted indazole derivatives is controlling the regioselectivity of reactions at the N1 and N2 positions of the pyrazole ring. beilstein-journals.org The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer. mdpi.com However, reactions like alkylation can often yield a mixture of N1 and N2 isomers.

Several strategies have been developed to achieve regioselectivity:

Reaction Condition Optimization: The choice of base and solvent can heavily influence the N1/N2 product ratio. A systematic study has shown that using sodium hydride (NaH) as the base in tetrahydrofuran (B95107) (THF) solvent generally favors the formation of the N1-alkylated indazole derivative. beilstein-journals.org This system has demonstrated high N-1 regioselectivity (>99%) for indazoles with C-3 substituents like carboxymethyl or carboxamide. beilstein-journals.org

Steric and Electronic Effects: The substituents on the indazole ring play a crucial role in directing alkylation.

Steric Hindrance: Bulky substituents near the N1 position can sterically hinder attack at this site, leading to a higher proportion of the N2 product.

Electronic Effects: Electron-withdrawing groups on the benzene ring can influence the nucleophilicity of the nitrogen atoms. For example, a nitro or CO₂Me group at the C-7 position has been shown to confer excellent N-2 regioselectivity (≥96%). beilstein-journals.org

Alternative Reagents: Specific reagents can be used to favor one isomer over the other. For instance, the use of trialkyl orthoformates has been reported as a method to achieve regioselective synthesis of 2-alkyl-2H-indazoles, proceeding through a thermodynamically controlled formation of an intermediate followed by an intramolecular rearrangement. connectjournals.com

Pre-functionalization: Incorporating the N-substituent prior to the indazole ring-closure is another effective strategy. Using an N-alkyl or N-arylhydrazine in the cyclization step with an ortho-haloaryl carbonyl compound can directly and regioselectively produce the N1-substituted indazole. beilstein-journals.org

Data Tables

Table 1: Regioselective N-Alkylation of Substituted Indazoles This table summarizes the effect of substituents on the regioselectivity of N-alkylation using sodium hydride in THF, based on findings from referenced studies. beilstein-journals.org

Indazole Substrate (at position)Alkylating AgentN1:N2 RatioReference
3-COMeBenzyl (B1604629) Bromide>99 : <1 beilstein-journals.org
3-tert-ButylBenzyl Bromide>99 : <1 beilstein-journals.org
4-CO₂MeBenzyl Bromide93 : 7 beilstein-journals.org
5-CO₂MeBenzyl Bromide88 : 12 beilstein-journals.org
6-CO₂MeBenzyl Bromide85 : 15 beilstein-journals.org
7-CO₂MeBenzyl Bromide4 : 96 beilstein-journals.org
7-NO₂Benzyl Bromide<1 : >99 beilstein-journals.org

Table 2: Overview of Synthetic Reactions for Indazole Derivatives

Reaction TypeStarting MaterialReagents/ConditionsProduct TypeReference
Indazole Formation2-methylaniline1. NaNO₂, Citric Acid, 0-5°C; 2. Reflux1H-Indazole
Indazole Formation2-fluoro-5-iodobenzonitrileHydrazine, Cycloaddition5-substituted-1H-indazole austinpublishinggroup.com
Suzuki Coupling6-bromo-1H-indazoleArylboronic acid pinacol ester, Pd(dppf)Cl₂, Cs₂CO₃6-aryl-1H-indazole nih.gov
N-SulfonylationPiperidine-4-carboxamideArylsulfonyl chloride, DIPEA, DCMN-sulfonylated piperidine (B6355638) acs.orgacs.org
N-Alkylation (Side Chain)Secondary AmideNaOtBu, Ethyl Iodide, 15-crown-5, THFTertiary Amide acs.orgacs.org

Structural Elucidation and Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. It provides information about the chemical environment of magnetically active nuclei, such as protons (¹H) and carbon-13 (¹³C).

Proton NMR (¹H NMR) Analysis

A ¹H NMR spectrum for 2-(1H-indazol-5-yl)ethanamine would be expected to show distinct signals for the protons on the indazole ring and the ethanamine side chain. The chemical shifts (δ), measured in parts per million (ppm), are influenced by the electronic environment of each proton. Protons on the aromatic indazole ring would typically appear in the downfield region (around 7.0-8.5 ppm). The protons of the ethylamine (B1201723) side chain would be found in the upfield region, with the methylene (B1212753) group adjacent to the aromatic ring appearing at a different chemical shift than the methylene group attached to the amine. Spin-spin coupling between adjacent non-equivalent protons would result in signal splitting, providing valuable information about the connectivity of the atoms.

Hypothetical ¹H NMR Data Table for this compound (Note: This table is a representation of expected values based on similar structures and is for illustrative purposes only, as experimental data is not available.)

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
H-3~8.0s-
H-7~7.8d~8.5
H-4~7.6s-
H-6~7.4dd~8.5, 1.5
-CH₂-Ar~3.1t~7.0
-CH₂-NH₂~2.9t~7.0
N-H (indazole)~13.0br s-
N-H (amine)~1.5-3.0br s-

Carbon-13 NMR (¹³C NMR) Characterization

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms in the indazole ring would be found in the aromatic region (typically 110-140 ppm), while the carbons of the ethanamine side chain would be in the aliphatic region (typically 30-50 ppm).

Hypothetical ¹³C NMR Data Table for this compound (Note: This table is a representation of expected values based on similar structures and is for illustrative purposes only, as experimental data is not available.)

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C-7a~140
C-3a~135
C-5~133
C-3~132
C-7~122
C-6~120
C-4~110
-CH₂-Ar~42
-CH₂-NH₂~35

Advanced NMR Techniques for Stereochemical Assignments

For complex molecules, advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish detailed connectivity. For a molecule like this compound, which is achiral, stereochemical assignment techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) would primarily be used to confirm spatial proximity between protons, further validating the structural assignment.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₉H₁₁N₃), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve the cleavage of the ethylamine side chain, such as the loss of the amino group or the entire ethylamine moiety, providing clear evidence for the presence and location of this substituent on the indazole ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and these absorptions are detected and plotted as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).

For this compound, the IR spectrum is expected to display a series of distinct absorption bands corresponding to the vibrations of its primary amine (-NH₂), the secondary amine of the indazole ring (N-H), the aromatic indazole system, and the aliphatic ethyl linker.

Expected IR Absorption Bands: The primary diagnostic region for this compound lies between 2800 cm⁻¹ and 4000 cm⁻¹.

N-H Stretching: The molecule contains two types of N-H bonds. The indazole N-H stretch is anticipated as a sharp to medium band around 3500-3400 cm⁻¹. Gas-phase studies of indazole itself show this band strongly at ~3524 cm⁻¹. The primary amine (-NH₂) of the ethanamine side chain is expected to produce two distinct, medium-intensity bands in the 3400-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations, respectively. libretexts.org The presence of intermolecular hydrogen bonding in a solid-state sample (e.g., a KBr pellet) could cause these N-H stretching bands to broaden and shift to lower wavenumbers.

C-H Stretching: Aromatic C-H stretching vibrations from the indazole ring are expected to appear as a group of weaker bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). In contrast, the aliphatic C-H stretching vibrations of the ethyl (-CH₂CH₂-) group will produce stronger, sharp bands in the 2950-2850 cm⁻¹ region. libretexts.org

C=C and C=N Stretching: The aromatic ring of the indazole system contains both C=C and C=N bonds. These vibrations typically give rise to a series of medium-to-weak, sharp absorption bands in the "fingerprint region," specifically between 1650 cm⁻¹ and 1450 cm⁻¹. Bands for similar indazole derivatives have been observed in the 1618-1543 cm⁻¹ range. scirp.orgmdpi.com

N-H Bending: The scissoring vibration of the primary amine group (-NH₂) is expected to cause a medium-to-strong absorption band around 1650-1580 cm⁻¹. This band can sometimes overlap with the aromatic ring stretches. The in-plane bending of the indazole N-H bond may also contribute to the complex pattern in this region.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Predicted Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected IntensityNotes
~3450Indazole N-HStretchMedium, SharpPosition is sensitive to hydrogen bonding.
~3380 and ~3310Primary Amine N-HAsymmetric & Symmetric StretchMedium, two peaksA key indicator of a primary amine group.
3100 - 3000Aromatic C-HStretchWeak to MediumCharacteristic of the indazole ring protons.
2950 - 2850Aliphatic C-HStretchMedium to StrongArises from the -CH₂CH₂- side chain.
1620 - 1580Primary Amine N-HScissoring (Bend)Medium to StrongCan overlap with aromatic C=C stretches.
1610, 1570, 1500Aromatic C=C & C=NRing StretchMedium to WeakA series of sharp peaks typical for aromatic systems.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the intermolecular interactions that govern the crystal packing. While a specific crystal structure for this compound is not publicly documented, its molecular structure allows for detailed predictions of its solid-state behavior based on related compounds.

The molecule possesses both hydrogen bond donors (the indazole N-H and the amine -NH₂) and hydrogen bond acceptors (the pyrazolic nitrogen atom of the indazole ring). This functionality strongly suggests that hydrogen bonding will be the dominant intermolecular force directing the crystal packing.

Predicted Crystal Packing and Interactions:

Hydrogen Bonding Network: It is highly probable that the molecules will form an extensive three-dimensional network stabilized by hydrogen bonds. Key interactions would likely include N-H···N bonds, where the N-H of one indazole ring donates to the sp²-hybridized nitrogen of a neighboring molecule, forming dimers or extended chains (catemers). csic.es Additionally, the primary amine group is expected to participate in N-H···N hydrogen bonds with other indazole rings or other amine groups.

Crystal System and Space Group: Based on analyses of similar heterocyclic and phenylethylamine-type structures, the compound could crystallize in common centrosymmetric space groups, such as the monoclinic P2₁/c or the triclinic P-1. scirp.orgtandfonline.com For example, the related compound 2-(5-nitro-1-H-indazol-1-yl) acetic acid crystallizes in the monoclinic P2₁/c space group. tandfonline.com However, non-chiral molecules can sometimes crystallize in chiral space groups, as has been observed for some fluorinated indazoles that form helical catemers in the P3₂ space group. csic.es

π-π Stacking: The planar indazole ring system facilitates π-π stacking interactions between adjacent molecules, which would further stabilize the crystal lattice. These interactions would likely occur between parallel-displaced or T-shaped oriented indazole rings.

Table 2: Predicted X-ray Crystallographic Parameters for this compound

ParameterPredicted Value/CharacteristicRationale / Comparative Data
Crystal SystemMonoclinic or TriclinicCommon systems for substituted indazoles and phenylethylamines. scirp.orgtandfonline.comiucr.org
Space GroupP2₁/c or P-1Frequent centrosymmetric space groups for this class of compounds. scirp.orgtandfonline.com
Key Intermolecular ForcesHydrogen Bonding (N-H···N)Strong donor (amine, indazole N-H) and acceptor (indazole N) sites present.
π-π StackingAromatic indazole rings promote stacking interactions.
Supramolecular MotifsDimers or Catemeric ChainsIndazole derivatives are known to form these motifs via N-H···N bonds. csic.es
ConformationExtended Side ChainThe ethylamine side chain is flexible; an extended conformation is likely to minimize steric hindrance, similar to other phenylethylamine derivatives. iucr.org

Computational Chemistry and Cheminformatics for 2 1h Indazol 5 Yl Ethanamine Research

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com This approach is pivotal in understanding which molecular properties are crucial for a desired pharmacological effect, enabling the prediction of activity for novel, unsynthesized molecules.

The development of predictive QSAR models is a systematic process that involves selecting a dataset of compounds with known biological activities, calculating a wide range of molecular descriptors, and then using statistical methods to build and validate a model. mdpi.com For indazole derivatives, researchers have successfully developed both 2D and 3D-QSAR models to predict their efficacy against various biological targets.

A typical workflow for QSAR model development includes:

Data Set Selection: A series of indazole analogs with measured biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., electronic, steric, hydrophobic), are calculated.

Model Building: Statistical techniques such as Multiple Linear Regression (MLR) or machine learning algorithms are used to create a mathematical equation linking the descriptors to the biological activity. researchgate.net

Validation: The model's predictive power is rigorously assessed using internal and external validation techniques to ensure its reliability. mdpi.comresearchgate.net

The indazole scaffold is a privileged structure in the design of anticancer agents. researchgate.net QSAR studies have been instrumental in elucidating the structure-activity relationships (SAR) of indazole derivatives as inhibitors of various cancer-related targets, such as Tyrosine Threonine Kinase (TTK). researchgate.netlongdom.org

For instance, a study on 109 indazole derivatives as TTK inhibitors led to the development of robust 2D and 3D-QSAR models. The best 2D-QSAR model, generated using the MLR method, showed a high correlation coefficient (r²) of 0.9512 and strong predictive power, as indicated by its cross-validation coefficient (q²) of 0.8998 and external prediction coefficient (pred_r²) of 0.8661. researchgate.netlongdom.org The 3D-QSAR model, built using the SWF kNN approach, also demonstrated high predictive accuracy with a q² of 0.9132. longdom.orglongdom.org These models revealed that specific substitutions and physicochemical properties are critical for enhancing anticancer efficacy. longdom.org For example, SAR analyses have shown that compounds with m-methoxy and p-methoxy aniline (B41778) derivatives exhibit superior anticancer activity. longdom.org

Table 1: Statistical Parameters of a 2D-QSAR Model for Indazole Derivatives as TTK Inhibitors researchgate.netlongdom.org

ParameterValueDescription
0.9512Correlation coefficient, indicating the goodness of fit.
0.8998Internal cross-validation coefficient, measuring predictive ability.
pred_r²0.8661External validation coefficient, assessing predictive power on an external set.

This interactive table summarizes the statistical validation of a QSAR model developed for a series of indazole derivatives, highlighting its predictive capability for anticancer activity.

The metabolic stability of a drug candidate, often measured by its half-life in liver microsomes, is a critical pharmacokinetic property. nih.gov QSAR models are increasingly used to predict the metabolic fate of compounds early in the drug discovery process. By correlating structural features with metabolic stability data (e.g., half-life in human liver microsomes, HLM), these models can flag potential liabilities. nih.govmdpi.com

While specific QSAR studies on the metabolic stability of 2-(1H-indazol-5-yl)ethanamine are not extensively documented, general methodologies have been established. These models often use descriptors related to lipophilicity, electronic properties, and susceptibility to common metabolic reactions. nih.gov For example, researchers have developed QSAR models for HLM stability by training algorithms on large datasets of structurally diverse compounds, achieving high prediction accuracies. mdpi.com Such models could be applied to this compound and its analogs to estimate their metabolic stability and guide structural modifications to improve their pharmacokinetic profile.

Application in Structure-Anticancer Activity Relationships

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). afjbs.com This method is crucial for understanding the molecular basis of drug action and for structure-based drug design.

Docking algorithms explore various possible binding poses of a ligand within the active site of a target protein and score them based on their energetic favorability. afjbs.com This allows researchers to visualize how a molecule like this compound might interact with its biological target at an atomic level.

Studies on various indazole derivatives have successfully used molecular docking to predict their binding modes in different cancer-related proteins, such as aromatase, tyrosine kinases, and MDM2. afjbs.comderpharmachemica.comjocpr.com For example, in a study of substituted indazoles targeting the aromatase enzyme (PDB ID: 3EQM), docking simulations predicted binding energies ranging from -7.7 to -8.0 kcal/mol, indicating favorable interactions. derpharmachemica.com The accuracy of these predictions is often validated by comparing the top-ranked poses with crystallographic data of similar ligands when available. nih.govcbirt.net

A significant outcome of molecular docking is the identification of key amino acid residues in the protein's active site that form crucial interactions with the ligand. derpharmachemica.com These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are vital for the ligand's binding affinity and specificity.

In docking studies of indazole derivatives with the aromatase enzyme, key interactions were observed with residues such as Arg115 and Met374. derpharmachemica.com Specifically, one derivative formed hydrogen bonds with the NH1 and NH2 atoms of Arg115. derpharmachemica.com Another study on indazole derivatives as inhibitors of Tyrosine Receptor Kinase (PDB ID: 5JFX) also highlighted significant interactions that contribute to their potential anticancer activity. afjbs.com Identifying these key residues provides a roadmap for optimizing the ligand's structure to enhance its binding potency and selectivity.

Table 2: Examples of Predicted Binding Energies and Key Interacting Residues for Indazole Derivatives in Cancer-Related Proteins

Target ProteinPDB IDIndazole DerivativePredicted Binding Energy (kcal/mol)Key Interacting Residues
Aromatase3EQMSubstituted Indazole 5f-8.0Arg115 derpharmachemica.com
Aromatase3EQMSubstituted Indazole 5g-7.7Arg115, Thr310, Leu372, Leu477 derpharmachemica.com
MDM2-p53Not specifiedAzaindazole Derivative 3c-359.2Gln72, His73 jocpr.com
PBRNot specifiedAzaindazole Derivatives-257.9 to -286.4Leu43, Gln109, Ile141, Lys140, Phe23, Leu30 jocpr.com

This interactive table presents findings from molecular docking studies on various indazole derivatives, showcasing their predicted binding affinities and the specific amino acid residues they interact with in different protein targets.

Prediction of Ligand-Receptor Binding Modes

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to observe the time-dependent behavior of atoms and molecules. This technique is particularly valuable for understanding how a ligand like this compound interacts with a biological target, such as a protein, and how its derivatives behave in a simulated physiological environment.

A crucial step in drug discovery is to assess the stability of the complex formed between a potential drug molecule (ligand) and its protein target. MD simulations are widely used to evaluate this stability by tracking the trajectory of the ligand-receptor complex over time, typically on the nanosecond to microsecond scale. mdpi.comfrontierspartnerships.org

The stability of the complex is often quantified using several key metrics:

Root Mean Square Fluctuation (RMSF): This metric analyzes the fluctuation of individual amino acid residues or parts of the ligand. It helps to identify which parts of the protein are flexible and which are rigid upon ligand binding. frontiersin.org High RMSF values in certain loops of the protein might indicate conformational changes necessary to accommodate the ligand, while low RMSF values for the ligand itself suggest it is tightly bound.

Hydrogen Bond Analysis: Hydrogen bonds are critical for the specificity and affinity of ligand-receptor interactions. frontierspartnerships.org MD simulations allow for the monitoring of hydrogen bonds formed between the ligand and the protein throughout the simulation. A stable hydrogen bond network is a strong indicator of a stable and specific binding interaction.

These analyses collectively provide a detailed understanding of whether a derivative of this compound is likely to form a stable, and therefore potentially effective, complex with its intended biological target. nih.gov

Table 1: Illustrative MD Simulation Metrics for Ligand-Target Complex Stability

This interactive table shows typical data obtained from an MD simulation to assess complex stability.

MetricValueInterpretation
Protein RMSD (Cα atoms)1.5 ± 0.3 ÅIndicates the protein backbone remains stable during the simulation.
Ligand RMSD (heavy atoms)0.8 ± 0.2 ÅSuggests the ligand maintains a consistent binding pose.
Key Hydrogen Bond Occupancy> 85%Shows a persistent and strong hydrogen bond interaction with a key residue.
Average RMSF of Binding Site< 1.0 ÅDenotes that the binding pocket residues are relatively rigid, securing the ligand.

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. The ethanamine side chain of this compound and various substituents on its derivatives can rotate and flex, leading to multiple possible conformations. MD simulations can explore the conformational landscape of these derivatives in solution, revealing which shapes are most populated and how the molecule transitions between them.

This analysis is vital because only specific conformations may be able to fit into the binding site of a target protein. Understanding the conformational preferences and flexibility of a molecule helps in designing derivatives that are "pre-organized" in the correct bioactive conformation, potentially increasing their binding affinity and efficacy. Studies on related heterocyclic systems demonstrate that MD simulations can effectively reveal the dynamic stability and conformational preferences of molecules, which is crucial for drug design. mdpi.com

Analysis of Ligand-Target Complex Stability

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.com It is a powerful tool for understanding the intrinsic properties of a molecule like this compound from first principles. rsc.org DFT is widely employed to calculate a variety of molecular properties with high accuracy. mdpi.com

DFT calculations provide detailed information about the distribution of electrons within a molecule, which governs its reactivity and interactions. Key parameters derived from DFT include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons. The LUMO is the innermost orbital without electrons and signifies the ability to accept electrons. The energies of these frontier orbitals are crucial for predicting chemical reactivity. nih.gov

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. nih.gov A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more reactive and can be easily polarized. researchgate.net For instance, DFT studies on indazole derivatives have used the HOMO-LUMO gap to assess their electronic properties for applications in materials science.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the surface of a molecule. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting non-covalent interactions like hydrogen bonding and for understanding how a molecule will be recognized by a biological target. nih.govmdpi.com

Table 2: Hypothetical DFT-Calculated Electronic Properties for an Indazole Derivative

This interactive table presents sample electronic property data calculated using DFT.

PropertyCalculated Value (eV)Significance
HOMO Energy-6.2Relates to the ionization potential and electron-donating capability.
LUMO Energy-1.5Relates to the electron affinity and electron-accepting capability.
HOMO-LUMO Gap (ΔE)4.7A larger gap suggests higher kinetic stability and lower chemical reactivity. nih.gov

While MD simulations explore conformational dynamics over time, DFT can be used to perform a more static but highly accurate analysis of a molecule's potential conformations. By systematically rotating the flexible bonds of a this compound derivative and calculating the energy of each resulting geometry, researchers can construct a potential energy surface.

The minima on this surface correspond to stable, low-energy conformations. nih.gov DFT calculations can determine the precise geometry and relative energy of each conformer, identifying the most stable (global minimum) and other low-energy (local minima) structures. chemrxiv.org This information is invaluable for understanding the molecule's inherent structural preferences, which complements the dynamic picture provided by MD simulations.

DFT methods are highly effective at predicting various spectroscopic properties of molecules. This capability is extremely useful for confirming the structure of newly synthesized compounds by comparing calculated spectra with experimental data. researchgate.net

NMR Spectroscopy: DFT can accurately calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for a given molecular structure. researchgate.net By comparing the calculated shifts for different possible isomers or conformers with the experimental spectrum, the correct structure can be validated. chemrxiv.orgresearchgate.net

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule, which are observed in its IR spectrum, can also be calculated using DFT. researchgate.net Each vibrational mode corresponds to a specific stretching, bending, or twisting motion of the atoms. The calculated IR spectrum serves as a theoretical fingerprint of the molecule, aiding in its structural elucidation and characterization. researchgate.net

The agreement between DFT-predicted and experimentally measured spectra provides strong evidence for the proposed molecular structure. researchgate.net

Table 3: Illustrative Comparison of Experimental vs. DFT-Predicted Spectroscopic Data

This interactive table shows how calculated spectroscopic data can be compared to experimental results for structure verification. The DFT calculations are often performed using the B3LYP functional with a basis set like 6-311G. researchgate.net

Nucleus/BondExperimental Shift/FrequencyDFT-Calculated Shift/FrequencyDifference
¹H (Indazole N-H)12.10 ppm12.05 ppm0.05 ppm
¹³C (Indazole C3a)121.58 ppm122.10 ppm-0.52 ppm
IR (N-H Stretch)3404 cm⁻¹3415 cm⁻¹-11 cm⁻¹

Biochemical and Pharmacological Research Applications of 2 1h Indazol 5 Yl Ethanamine and Its Analogues

Enzyme Inhibition Studies

Derivatives based on the indazole core have been shown to inhibit several classes of enzymes critical to cellular signaling and metabolism. These studies are fundamental in understanding the therapeutic potential of this chemical family.

The indazole moiety is a common feature in many potent kinase inhibitors, where it often serves as a hinge-binding motif, interacting with the ATP-binding site of the enzyme.

Glycogen Synthase Kinase-3 (GSK-3): 1H-Indazole-3-carboxamide derivatives have been identified as a structural class of ATP-competitive GSK-3β inhibitors. mdpi.comresearcher.life Optimization of this scaffold has led to compounds with potent enzymatic and cellular GSK-3β inhibitory activity. mdpi.com

Rho-associated coiled-coil containing protein kinase (ROCK): N-substituted prolinamido indazoles have been developed as potent ROCK inhibitors. pnas.org Lead optimization of a 5-nitro-1H-indazole-3-carbonitrile hit resulted in analogues with significantly improved activity against ROCK-I. nih.govresearchgate.net

Janus Kinase (JAK): A fragment-based screening approach identified an indazole hit that was elaborated into potent 6-arylindazole JAK inhibitors. mdpi.com Additionally, imidazolo[1,2-b]indazole compounds have been patented as JAK inhibitors. researchgate.net

Cell Division Cycle 7 (Cdc7): The indazole ring is a key feature in some Cdc7 inhibitors, where it is predicted to bind to the hinge region of the kinase. google.com 4-(1H-Indazol-5-yl)-6-phenylpyrimidin-2(1H)-one analogues are one such series identified as potent Cdc7 inhibitors. google.comresearchgate.net

AKT and PAK4: A patent covering 5-substituted indazole compounds claims their utility for inhibiting a range of kinases, including AKT and PAK4. nih.gov

Polo-like Kinase (PLK): (3-Aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one derivatives have been reported as PLK4 inhibitors. pnas.org Further research using a scaffold hopping strategy identified (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives as a concise chemotype of PLK4 inhibitors, with one compound, 14i, showing excellent potency. tu-darmstadt.de

Casein Kinase 2 (CK2): Novel CK2 inhibitors have been identified among 3-aryl-indazole 5- and 7-carboxylic acids, with IC50 values in the low micromolar range. rsc.org Benzo[g]indazole has also been shown to be a promising scaffold for potent CK2 inhibitors. google.compdbj.org

Kinase insert Domain Receptor (KDR/VEGFR-2): A class of potent and selective inhibitors of KDR that incorporates an indazole moiety has been discovered and investigated. acs.orgnih.gov The indazole-based drug Axitinib is a known inhibitor of VEGFR-1, -2, and -3. researchgate.net

Mitogen-activated protein kinase-activated protein kinase 2 (MK2): A patent application discloses 1H-indazole-3-carboxamide compounds as MAPKAP kinase modulators. nih.gov The crystal structure of MK2 has been solved in a complex with an indazole derivative, N4-(7-(benzofuran-2-yl)-1H-indazol-5-yl)pyrimidine-2,4-diamine, providing insight into its binding mode. researchgate.net

c-Jun N-terminal Kinase 1 (JNK1): The pan-kinase inhibitor SP600125, which has an anthrapyrazolone core (an isomer of indazole), is known to bind JNK1. nih.govbiorxiv.org This has inspired the design of more specific aminoindazole inhibitors of JNK. nih.gov

Aurora Kinases: Novel indazole derivatives have been identified as potent inhibitors of Aurora kinases. nih.gov For example, 3-(pyrrolopyridin-2-yl)indazole derivatives were found to target Aurora A with significant selectivity. acs.orgnih.gov The binding mode involves the indazole ring forming hydrogen bonds with the hinge residues Ala213 and Glu211. acs.org

Pim Kinases: 3-(Pyrazin-2-yl)-1H-indazole derivatives have been investigated as potential pan-Pim kinase inhibitors, with some analogues showing nanomolar potency against Pim-1, -2, and -3. mdpi.comtandfonline.com Separately, 5-azaindazole derivatives have also been discovered as potent pan-Pim inhibitors. rsc.org

Nek Kinases: Kinase cross-screening data has identified various compounds, including some with indazole scaffolds, that inhibit members of the Nek kinase family. researchgate.netthieme-connect.com While many are promiscuous, these findings provide starting points for designing more selective inhibitors for Nek family members like Nek1, Nek2, and Nek10. researchgate.netresearchgate.netthieme-connect.com

Table 1: Selected Indazole Analogues as Kinase Inhibitors

Kinase Target Indazole Analogue Class Example IC₅₀
Aurora A 3-(Pyrrolopyridin-2-yl)indazole 32 nM acs.org
Cdc7 4-(1H-Indazol-5-yl)-6-phenylpyrimidin-2(1H)-one 5 nM google.com
CK2 3-Aryl-indazole-7-carboxylic acid 3.1 µM rsc.org
GSK-3β 1H-Indazole-3-carboxamide 4 nM researcher.life
JNK1 Aminoindazole <10 µM nih.gov
KDR Indazole derivative Potent inhibition reported acs.org
MK2 N4-(7-(benzofuran-2-yl)-1H-indazol-5-yl)pyrimidine-2,4-diamine Potent inhibition reported researchgate.net
Pim-1 3-(Pyrazin-2-yl)-1H-indazole 0.4 nM mdpi.com
PLK4 (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine 11.2 nM tu-darmstadt.de

| ROCK-I | N-substituted prolinamido indazole | 0.17 µM nih.gov |

The indazole scaffold has also been explored for its ability to inhibit phosphodiesterases, enzymes that regulate cellular levels of cyclic nucleotides.

PDE4: 6-Amino-1H-indazole compounds have been described in patents as PDE4 inhibitors. nih.gov The 2H-indazole isomeric form is also recognized as a potential pharmacophore for PDE4 inhibition. nih.gov

PDE5: Some indazole derivatives have been found to likely mediate their biological effects by inhibiting the PDE5 isoform. nih.gov

PDE10A: Through fragment-based drug discovery, potent pyrimido[1,2-b]indazole inhibitors of PDE10A have been identified. These inhibitors are being explored for potential applications in treating neurological and psychiatric disorders. nih.gov

Indazole derivatives have emerged as highly potent and selective inhibitors of monoamine oxidase B (MAO-B), a key enzyme in the metabolism of dopamine (B1211576).

Indazole-5-carboxamides, in particular, have been discovered as a class of extraordinarily potent, selective, competitive, and reversible MAO-B inhibitors. researchgate.netresearchgate.net Structural optimization led to the development of N-(3,4-dichlorophenyl)-1H-indazole-5-carboxamide, which exhibited a subnanomolar IC₅₀ value for human MAO-B (0.586 nM) and over 10,000-fold selectivity versus MAO-A. researchgate.net Further studies on C5-substituted indazole derivatives confirmed this position as crucial for potent MAO-B inhibition, with IC₅₀ values ranging from 0.0025–0.024 µM. tandfonline.com The mode of inhibition for these selected indazole derivatives was determined to be competitive. tandfonline.comacs.org

Table 2: MAO-B Inhibition by Indazole-5-carboxamide Analogues

Compound Target IC₅₀ (nM) Selectivity vs. MAO-A
N-(3,4-dichlorophenyl)-1H-indazole-5-carboxamide (15) human MAO-B 0.586 researchgate.net >17,000-fold researchgate.net
N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide (38a) human MAO-B 0.386 nih.gov >25,000-fold nih.gov

The indazole ring is a core structural element in a well-known class of neuronal nitric oxide synthase (nNOS) inhibitors.

7-Nitroindazole (7-NI) is a widely recognized selective inhibitor of nNOS. Research into related analogues led to the discovery of 7-methoxyindazole (7-MI), which also acts as a potent inhibitor of nNOS. thieme-connect.com The crystal structure of eNOS complexed with 3-bromo-7-nitroindazole (B43493) revealed that the inhibitor does not bind directly to the heme iron but stacks parallel to the heme plane, causing a displacement of a key glutamic acid residue. thieme-connect.com This provides a structural basis for its inhibitory mechanism. Modeling studies of other 7-substituted indazoles suggest that bulky substituents at this position can create steric hindrance that prevents effective interaction with the enzyme.

The inhibitory action of indazole analogues is predominantly based on competitive inhibition, where the compound vies with the enzyme's natural substrate for binding to the active site. The indazole ring itself is crucial for this interaction.

In kinases, the indazole scaffold frequently acts as a "hinge-binder." The nitrogen atoms of the indazole ring form critical hydrogen bonds with the backbone amide and carbonyl groups of amino acid residues in the hinge region of the kinase's ATP-binding pocket. google.comacs.org This anchors the inhibitor and orients its other substituents to occupy further pockets within the active site, conferring potency and selectivity.

For MAO-B, computational docking studies suggest the indazole-5-carboxamide inhibitors fit into the enzyme's binding site, providing a rationale for their high potency. researchgate.net The inhibition is competitive and reversible. nih.govresearchgate.net

In the case of nNOS, the mechanism involves the indazole ring stacking parallel to the heme plane within the active site. thieme-connect.com This interaction, stabilized by van der Waals forces and hydrogen bonds between the indazole N-H group and protein residues, physically blocks the substrate-binding site. thieme-connect.com

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Receptor Binding and Modulation Research

Beyond enzyme inhibition, indazole-based structures have been investigated for their affinity to G-protein coupled receptors (GPCRs), particularly serotonin (B10506) and imidazoline (B1206853) receptors.

Serotonin Receptors (5-HT): A series of 3-aryl-1-[(4-phenyl-1-piperazinyl)butyl]indazole derivatives showed affinity for both serotonin 5-HT1A and dopamine D1 receptors. The structure-activity relationship was complex; for 5-HT1A receptors, compounds with a methyl group at the 5-position of the indazole were more active than those with halogens. More recent research has focused on designing indazole-piperazine scaffolds as multi-target ligands for D₂, 5-HT1A, and 5-HT2A receptors for potential use in treating schizophrenia. Other novel indazole derivatives are also being explored for their potential as serotonergic agents acting on 5-HT1A receptors.

Imidazoline Receptors (I₂): Indazim, the indazole analogue of the known I₂ ligand 2-BFI, and its derivatives have been synthesized and evaluated as selective ligands for the I₂ binding site. researchgate.net A series of 2-(4,5-dihydro-1H-imidazol-2-yl)indazoles were found to have a high affinity for I₂ receptors with significant selectivity over α₂-adrenergic receptors. Specifically, 4-Chloro-2-(4,5-dihydro-1H-imidazol-2-yl)indazole demonstrated a remarkable 3076-fold selectivity for I₂ imidazoline receptors, marking it as a useful research tool.

Table 3: Receptor Binding Affinity of Selected Indazole Analogues

Compound Class Receptor Target Finding
3-Aryl-1-(piperazinylbutyl)indazoles 5-HT1A, Dopamine D1 Showed affinity for both receptors, with complex SAR.
Indazole-piperazine scaffold D₂, 5-HT1A, 5-HT2A Designed as multi-target ligands.

| 2-(Imidazolyl)indazoles | Imidazoline I₂ | High affinity and selectivity over α₂-adrenoceptors reported. |

Serotonin Receptor Subtype Affinities and Agonism (5-HT2A, 5-HT2B, 5-HT3, 5-HT1A)

Analogues of 2-(1H-indazol-5-yl)ethanamine have been synthesized and evaluated as agonists for serotonin receptor subtype 2 (5-HT2). nih.govacs.org Specifically, the direct 1H-indazole analogue of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), a compound with an ethanamine side chain, demonstrates activity at 5-HT2 receptors. nih.gov In functional calcium mobilization assays, this compound showed low micromolar activity at the 5-HT2A receptor, with greater potency observed at the 5-HT2B and 5-HT2C subtypes. nih.gov Across all tested 5-HT2 subtypes, it was less potent than its parent indole (B1671886) compound. nih.gov

Notably, there are discrepancies in the reported data for 5-HT2B receptor activity. One study reported an EC50 value of 483 nM, while an earlier report described it as having low potency with an EC50 greater than 10,000 nM. nih.govacs.org This highlights the need for rigorous characterization of subtype selectivity, especially for the 5-HT2B receptor, where agonist activity has been linked to potential cardiotoxicity. nih.govacs.org

Other research has focused on different indazole derivatives, such as those incorporating a piperazine (B1678402) scaffold, which have been assessed for their affinity at 5-HT1A and 5-HT2A receptors as potential multi-target ligands for treating schizophrenia. nih.govresearchgate.net In these series, the indazole-piperazine derivatives were evaluated in radioligand binding assays to determine their affinity for both serotonin and dopamine receptors. nih.gov Additionally, novel furo[2,3-g]indazole-1-yl)ethylamine derivatives have been developed as potent and selective 5-HT2C receptor agonists. ebi.ac.uk

Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Positive Allosteric Modulation (M5 subtype)

A significant area of research has been the development of indazole-containing compounds as positive allosteric modulators (PAMs) of the M5 subtype of muscarinic acetylcholine receptors. nih.govacs.org A high-throughput screening effort identified a novel, non-isatin chemical scaffold for M5 PAMs, leading to the optimization of an indazole-based compound. acs.orgnih.gov

The resulting compound, ML380, features a 1H-indazol-5-yl sulfonyl group attached to a piperidine (B6355638) carboxamide core. nih.govnih.gov This compound emerged as a highly potent M5 PAM. nih.govacs.org Functional assays demonstrated that ML380 robustly enhances the potency of endogenous agonists like acetylcholine at the M5 receptor. nih.gov The development of ML380 was a notable achievement as it was one of the first M5 PAMs to demonstrate penetration of the central nervous system (CNS). nih.govnih.gov The loss of M5 receptor function has been implicated in conditions like schizophrenia and Alzheimer's disease, making M5 PAMs a subject of therapeutic interest. nih.gov

Dopamine Receptor Modulation

Indazole derivatives have also been investigated for their ability to modulate dopamine receptors. nih.govnih.govgoogle.com Research into 3-arylindazole analogues found that the presence of this structural fragment generally increased the compounds' affinity for dopamine D1 receptors while concurrently reducing their affinity for serotonin receptors. nih.gov Quantitative structure-activity relationship (QSAR) studies on these derivatives showed that substituents at the 5-position of the 3-arylindazole molecule influenced D1 receptor affinity, with an observed trend of Br > Cl > CH3. nih.gov

In another line of research, indazole-piperazine derivatives were designed as multi-target ligands with activity at both dopamine D2 and serotonin receptors for potential application in schizophrenia treatment. nih.govresearchgate.net Radioligand binding assays confirmed the affinity of these compounds for the D2 receptor, among others. nih.gov

N-Methyl-D-aspartate Receptor (GluN2B) Antagonism

The indazole ring has been successfully employed as a bioisostere for a phenol (B47542) group in the development of selective antagonists for the GluN2B subunit of the N-Methyl-D-aspartate (NMDA) receptor. researchgate.netnih.govacs.org Phenolic compounds in this class are often susceptible to rapid glucuronidation, a metabolic pathway that can limit their therapeutic utility. researchgate.netnih.gov By replacing the phenol with an indazole, researchers developed compounds that retain high affinity for the GluN2B receptor but are not conjugated with glucuronic acid, thus demonstrating improved metabolic stability. researchgate.netnih.gov

These indazole-based antagonists act as negative allosteric modulators of GluN2B-containing NMDA receptors. researchgate.netnih.gov In two-electrode voltage-clamp experiments, specific enantiomers of an indazole-propan-1-ol derivative showed higher inhibitory activity than the prototypical GluN2B antagonist, ifenprodil (B1662929). nih.govacs.org Molecular dynamics simulations suggest that these indazole analogues interact with the ifenprodil binding site in a manner similar to their phenolic counterparts. nih.govacs.org

Sigma Receptor Interactions

Research into indazole-based compounds has frequently revealed interactions with sigma (σ) receptors. researchgate.netnih.govscispace.com The indazole-based GluN2B antagonists mentioned previously were found to have very high GluN2B affinity but exhibited limited selectivity over σ receptors. researchgate.netnih.govacs.org

Separately, medicinal chemistry efforts have intentionally targeted sigma receptors, leading to the development of tetrahydroindazole (B12648868) derivatives as highly potent and selective ligands for the sigma-2 receptor subtype. researchgate.netnih.gov These ligands are being developed as pharmacological tools to better understand the function of the sigma-2 protein and as potential leads for drug discovery in areas such as cancer and central nervous system disorders. nih.govscispace.com While many existing sigma ligands lack high selectivity over the sigma-1 subtype, these novel tetrahydroindazole-based compounds show promise in overcoming this challenge. scispace.com

In Vitro Metabolic Stability and Biotransformation Research

The metabolic fate of indazole-containing compounds is a critical aspect of their development as therapeutic agents. The indazole ring can serve as a bioisostere for other groups like phenols, specifically to improve metabolic properties. researchgate.netnih.gov For instance, indazole-based GluN2B antagonists were designed to inhibit the rapid glucuronidation that affects their phenolic analogues. researchgate.netnih.gov Studies have also explored how modifications, such as deuteration of an indazole ethanamine analogue, can marginally decrease predicted clearance in human hepatic microsomes. nih.gov

Assessment Methodologies using Liver Microsomes and Hepatocytes

The in vitro metabolic profiling of indazole derivatives is commonly conducted using subcellular fractions or whole-cell systems derived from the liver. frontiersin.orgnih.govdiva-portal.orgresearchgate.net

Human Liver Microsomes (HLMs): Pooled human liver microsomes (pHLMs) are a standard tool for investigating Phase I and Phase II metabolism. nih.govresearchgate.net In a typical assay, the test compound is incubated with pHLMs at 37°C. nih.gov The reaction is initiated by adding co-substrates. For Phase I metabolism, an NADPH-regenerating system is used to support the activity of cytochrome P450 (CYP) enzymes. nih.govacs.org For Phase II metabolism, co-substrates such as uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) are added, often along with an agent like alamethicin (B1591596) to permeabilize the microsomal membrane. nih.gov The reaction is terminated after a set time, typically by protein precipitation with a solvent like ice-cold acetonitrile. nih.gov

Hepatocytes: Primary human hepatocytes offer a more complete metabolic system, containing a full complement of both Phase I and Phase II enzymes in their natural cellular environment. diva-portal.orgresearchgate.net In these assays, the compound is incubated with suspensions of thawed primary human hepatocytes for a specified duration (e.g., up to 3 hours). diva-portal.orgresearchgate.net Aliquots may be taken at different time points to assess metabolic stability and pathway kinetics. temple.edu

Following incubation in either system, the resulting mixture is analyzed using advanced analytical techniques, most commonly liquid chromatography-high resolution mass spectrometry (LC-HRMS), such as UHPLC-Quadrupole Orbitrap MS or LC-QTOF-MS. nih.govresearchgate.net This allows for the detection, identification, and structural elucidation of various metabolites formed through biotransformations like hydroxylation (often on the indazole ring), hydrolysis, dehydrogenation, and glucuronidation. frontiersin.orgnih.gov

Table of Mentioned Compounds

Determination of In Vitro Half-life (t1/2) and Intrinsic Clearance (CLint)

The metabolic stability of a compound, often expressed by its in vitro half-life (t1/2) and intrinsic clearance (CLint), is a critical factor in drug discovery. srce.hr These parameters provide an early indication of how a drug candidate will be processed in the body, influencing its bioavailability and dosing frequency. srce.hreurofinsdiscovery.com In vitro models, such as human liver microsomes, are commonly used to assess these properties. eurofinsdiscovery.com

The in vitro half-life represents the time it takes for 50% of the parent compound to be metabolized, while intrinsic clearance describes the maximum metabolic capacity of the liver towards a compound, independent of physiological factors like blood flow. srce.hr Compounds with high intrinsic clearance and a corresponding short in vitro half-life are often rapidly metabolized, which can lead to low bioavailability in vivo. srce.hr For instance, some indole and indazole-3-carboxamide synthetic cannabinoid receptor agonists have shown such rapid metabolism in pooled human liver microsomes that accurately calculating their clearance rates and half-lives proved challenging. nih.gov

The metabolic stability of indazole derivatives can be influenced by their chemical structure. For example, the presence of a valinamide (B3267577) head group in certain synthetic cannabinoids has been shown to increase the drug's half-life and slow clearance compared to analogues with a more easily broken down methyl ester group. nih.gov For some central nervous system drugs studied, scaled intrinsic clearance values in human liver microsomes ranged widely, from less than 0.5 ml/min/kg to as high as 189 ml/min/kg, demonstrating the significant impact of molecular structure on metabolic rate. researchgate.net

Below is a table showing representative in vitro metabolic stability data for different compounds, illustrating the range of observed half-lives and intrinsic clearance values.

SpeciesHalf-Life (t1/2) (min)Intrinsic Clearance (CLint) (µl/min/mg)
Human65.31 ± 2.021.22 ± 0.7
Rat4.589 ± 0.6302.00 ± 3.1
Mouse11.04 ± 2.5125.53 ± 2.1
Dog46.98 ± 3.629.49 ± 2.2

This table is based on data for Imipramine and serves as an illustrative example of metabolic stability data. longdom.org

Metabolite Identification via Chromatographic and Spectroscopic Techniques (LC-MS, HP-TLC)

LC-MS-based metabolomics typically begins with an untargeted analysis to acquire full-scan data, which helps in identifying molecules that are significantly altered between test and control samples. nih.gov These identified molecules are then subjected to further analysis to determine their structures. nih.gov The complexity and chemical diversity of metabolites make their identification based solely on mass spectrometry data a significant challenge. nih.gov

For indazole-containing compounds, LC-MS has been instrumental in characterizing their metabolic fate. For example, studies on NBOMe compounds, which are potent serotonin receptor agonists, have used LC-MS/MS to investigate their biotransformation pathways. researchgate.net Similarly, research on other psychoactive substances has employed techniques like LC-QTOF/MS to analyze the fragmentation patterns of metabolites, aiding in their structural elucidation. scispace.com The development of advanced data acquisition methods, such as target-directed data-dependent acquisition, aims to improve the coverage of metabolites, especially those present in low abundance. nih.gov

Elucidation of Enzymatic Biotransformation Pathways (e.g., S-oxidation, S-dealkylation)

The biotransformation of drug molecules is primarily carried out by enzymes, with the cytochrome P450 (CYP) family playing a central role in Phase I metabolism. srce.hr These enzymes catalyze a variety of reactions, including oxidation, reduction, and hydrolysis. srce.hr For indazole-based compounds and their analogues, common metabolic pathways include N-dealkylation, O-demethylation, hydroxylation, and dehydrogenation. researchgate.net

For instance, the metabolism of certain N-benzylphenethylamine derivatives involves these key pathways. researchgate.net Studies have shown that for some of these compounds, CYP3A4 and CYP2D6 are the major enzymes responsible for their metabolism. researchgate.net The involvement of specific CYP isozymes can have significant implications, as genetic variations in these enzymes can lead to differences in drug metabolism among individuals. researchgate.net

In addition to CYPs, other enzymes such as lipases can also be involved in the biotransformation of related heterocyclic compounds, particularly in catalyzing hydrolysis and acylation reactions. nih.gov The study of these enzymatic pathways is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in drug response. researchgate.net

Influence of Structural Modifications on Metabolic Stability

Medicinal chemists frequently employ structural modifications to enhance the metabolic stability of drug candidates. nedmdg.org These modifications aim to block or slow down common metabolic pathways, thereby improving pharmacokinetic properties like half-life and bioavailability. nedmdg.org

One common strategy is to introduce fluorine atoms into the molecule. The carbon-fluorine bond is exceptionally strong and generally resistant to metabolic cleavage, which can prevent oxidation at that position. acs.org Another approach is the introduction of a nitrogen atom into an aromatic ring, which can deactivate the ring towards oxidative metabolism.

Replacing a metabolically liable group with a more stable one is also a widely used tactic. For example, substituting a labile ester linkage with an amide group can increase metabolic stability. nedmdg.org The introduction of bulky groups, such as a t-butyl group, can sterically hinder enzymatic attack and prevent N-dealkylation. nedmdg.org Even subtle changes, like replacing a hydrogen atom with a methyl group, can block sites of metabolism. nedmdg.org

The incorporation of an indazole motif itself is often considered a bioisosteric replacement for an indole, which can lead to improved metabolic stability and oral bioavailability. nih.gov These strategic structural changes are a cornerstone of lead optimization in drug discovery, aiming to create molecules with a more favorable pharmacokinetic profile. nedmdg.org

Antiproliferative and Cytotoxic Activity Studies

In Vitro Evaluation against Cancer Cell Lines (e.g., Ovarian, Breast, Prostate, Colon, Renal)

The evaluation of antiproliferative and cytotoxic activity is a fundamental step in the discovery of new anticancer agents. Indazole derivatives and their analogues have been the subject of numerous studies to assess their potential in this area. These compounds are typically screened against a panel of human cancer cell lines to determine their potency and selectivity.

For example, various thiazolidin-4-one analogues have been tested against cell lines such as MCF-7 (breast cancer), HepG-2 (liver cancer), HeLa (cervical cancer), LNCaP (prostate cancer), and A549 (lung cancer). nih.gov In some cases, these compounds have shown potent inhibitory activity, with IC50 values (the concentration required to inhibit 50% of cell growth) in the micromolar range. nih.gov

Similarly, hemi-synthetic analogues of 1′S-1′-acetoxychavicol acetate (B1210297) (ACA) were evaluated for their effects on several cancer cell lines. dovepress.com The results indicated that the presence of a 1′-acetoxyl group was important for their cytotoxic activity. dovepress.com These screening studies are crucial for identifying promising lead compounds for further development. The table below provides examples of the cytotoxic activity of various compounds against different cancer cell lines.

Compound/AnalogueCancer Cell LineIC50 (µM)
Analogue 22MCF-718.9 ± 2.19
Analogue 23MCF-713.0 ± 2.28
Analogue 24MCF-712.4 ± 1.39
Analogue 22HepG-211.8 ± 1.95
Analogue 23HepG-218.9 ± 1.34
Analogue 24HepG-216.2 ± 1.34
Analogue 25HepG-217.6 ± 2.12
Analogue 28HeLa3.2 ± 0.5
Analogue 28MCF-72.1 ± 0.5
Analogue 28LNCaP2.9 ± 0.3
Analogue 28A5494.6 ± 0.8

This table is a compilation of data from studies on thiazolidin-4-one analogues and serves as an illustrative example of antiproliferative activity data. nih.gov

Mechanism of Action in Cancer Cell Death (e.g., Apoptosis Induction via Caspase Activation)

Understanding the mechanism by which a compound induces cancer cell death is critical for its development as a therapeutic agent. Apoptosis, or programmed cell death, is a common and desirable mechanism for anticancer drugs. aging-us.com A key feature of apoptosis is the activation of a cascade of enzymes called caspases. aging-us.com

Caspases are categorized as initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3, -6, and -7). aging-us.com The activation of initiator caspases leads to the subsequent activation of executioner caspases, which then cleave various cellular proteins, ultimately leading to cell death. aging-us.com

Studies on indazole analogues and related compounds have shown that they can induce apoptosis through the activation of these caspase pathways. For example, some compounds have been found to increase the levels of cleaved caspase-9 and caspase-8, indicating the involvement of both the intrinsic and extrinsic apoptotic pathways. medsci.org The intrinsic pathway is often regulated by the Bcl-2 family of proteins, which control the release of cytochrome c from the mitochondria. nih.gov The extrinsic pathway is initiated by the binding of death ligands to death receptors on the cell surface. aging-us.com The ability of a compound to induce apoptosis through caspase activation is a strong indicator of its potential as an anticancer agent. aging-us.com

Antimicrobial and Antifungal Activity Investigations

The indazole nucleus is a key component in compounds demonstrating a wide array of biological activities, including antimicrobial and antifungal properties. nih.govmdpi.com Research has shown that various derivatives of indazole are effective against a range of microbial pathogens.

Newly synthesized 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles and 4,6-diaryl-4,5-dihydro-2-phenyl-2Hindazol-3-ols have demonstrated significant in vitro antibacterial activity against clinically isolated strains of Bacillus subtilis and Micrococcus luteus. researchgate.net Notably, compounds with electron-withdrawing groups exhibited outstanding antifungal activity against Aspergillus niger, Candida albicans, and other Candida species. researchgate.net Similarly, a series of 2H-indazole derivatives were designed and found to have potent antiprotozoal effects against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, often exceeding the potency of the standard drug metronidazole. mdpi.com Two of these derivatives also showed in vitro growth inhibition of the yeasts Candida albicans and Candida glabrata. mdpi.com

Further studies have highlighted the broad-spectrum potential of indazole derivatives. For instance, certain 3-methyl-1H-indazole derivatives have shown antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. hep.com.cn Another study synthesized a series of 1-(3,6-dimethyl-4-(1-methyl-1H-indol-3-yl)-4,5-dihydro-1H-indazol-5-yl) ethan-1-one derivatives, with some compounds showing excellent antibacterial activity against S. aureus, Bacillus subtilis, and E. Coli. jmchemsci.com The antimicrobial efficacy of indazole derivatives is often linked to specific structural features, such as the presence of 4-substituted benzene (B151609) rings or particular functional groups like methyl, ethoxy, and hydroxy groups. longdom.org

The mechanism of action for some of these antibacterial indazole derivatives has been identified as the inhibition of bacterial DNA gyrase B, a validated target for antibiotics. nih.gov This mode of action provides an opportunity to overcome resistance to existing antibiotic classes. nih.gov

Microwave-assisted synthesis has also been employed to create indazole derivatives with promising antifungal activity against Candida albicans. jchr.org The versatility of the indazole scaffold allows for the development of compounds with dual antimicrobial and anti-inflammatory properties, which is particularly relevant for infectious diseases associated with an inflammatory response. mdpi.com

Table 1: Antimicrobial and Antifungal Activity of Selected Indazole Derivatives

Compound Class Target Organism(s) Key Findings
4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles and 4,6-diaryl-4,5-dihydro-2-phenyl-2Hindazol-3-ols Bacillus subtilis, Micrococcus luteus, Aspergillus niger, Candida albicans Excellent antibacterial activity; compounds with electron-withdrawing groups showed outstanding antifungal activity. researchgate.net
2H-indazole derivatives Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis, Candida albicans, Candida glabrata Potent antiprotozoal activity, often exceeding metronidazole; some derivatives inhibit yeast growth. mdpi.com
3-methyl-1H-indazole derivatives Bacillus subtilis, Escherichia coli Demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. hep.com.cn
1-(3,6-dimethyl-4-(1-methyl-1H-indol-3-yl)-4,5-dihydro-1H-indazol-5-yl) ethan-1-one derivatives S. aureus, Bacillus subtilis, E. Coli Some compounds exhibited excellent antibacterial activity. jmchemsci.com
Indazole derivatives Candida albicans Microwave-assisted synthesis yielded compounds with promising antifungal activity. jchr.org
GyrB inhibitors with indazole core MRSA, fluoroquinolone-resistant MRSA, Streptococcus pneumoniae, Enterococcus faecium, Enterococcus faecalis Excellent enzymatic and antibacterial activity against clinically important Gram-positive pathogens. nih.gov

Antiviral Research (e.g., Anti-HIV Activity)

The indazole scaffold has been identified as a valuable pharmacophore in the development of antiviral agents, including those targeting the human immunodeficiency virus (HIV). nih.govresearchgate.net Research has demonstrated that indazole derivatives can exhibit a range of antiviral activities. mdpi.comrjpbcs.com

Some indazole derivatives have been reported to show activity against various viruses, including hepatitis A virus, hepatitis C virus (HCV), and Herpes simplex virus (HSV). rjpbcs.com The versatility of the indazole structure allows for the synthesis of a wide array of derivatives with potential antiviral applications. rjpbcs.com

In the context of HIV, some indazole-containing compounds have been investigated for their inhibitory effects. researchgate.net The development of nucleoside and non-nucleoside analogues is a key strategy in antiviral drug discovery, and indazole derivatives fall into the latter category. rjpbcs.combiotechnologia-journal.org The emergence of drug-resistant HIV strains necessitates the continuous search for new therapeutic agents, and indazole derivatives represent a promising avenue of research. nih.gov

Furthermore, recent studies have explored the potential of indazole derivatives against other viral threats. For instance, N-arylindazole-3-carboxamide derivatives, developed from a compound with anti-MERS-CoV activity, have shown potent inhibitory effects against SARS-CoV-2. nih.gov Specifically, 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide demonstrated a significant inhibitory effect with low cytotoxicity, suggesting that this class of compounds could be a template for future anti-coronavirus agents. nih.gov Additionally, pyrrolo[2,3-e]indazole has been identified as a promising scaffold for developing neuraminidase inhibitors active against both influenza A virus and S. pneumoniae. rsc.org

Table 2: Antiviral Activity of Selected Indazole Derivatives

Compound Class Target Virus Key Findings
N-arylindazole-3-carboxamide derivatives SARS-CoV-2 Potent inhibitory activity, with one compound showing an EC50 of 0.69 µM and low cytotoxicity. nih.gov
Pyrrolo[2,3-e]indazole derivatives Influenza A virus (H3N2 and H1N1) Identified as a promising scaffold for neuraminidase inhibitors with dual antiviral and antibacterial activity. rsc.org
Indazole derivatives Hepatitis A, Hepatitis C, Herpes Simplex Virus Reported to exhibit antiviral activities against these viruses. rjpbcs.com
Indazole-containing compounds HIV Investigated for potential inhibitory effects. researchgate.net

Other Biological Activities of Research Interest

Indazole and its derivatives have been the subject of significant research for their anti-inflammatory and analgesic properties. smolecule.comnih.gov Studies have shown that these compounds can effectively reduce inflammation and pain in various experimental models.

The anti-inflammatory action of indazoles is thought to be mediated through the inhibition of cyclooxygenase-2 (COX-2), pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), and the scavenging of free radicals. nih.govscilit.com In one study, indazole and its derivatives significantly inhibited carrageenan-induced hind paw edema in rats in a dose- and time-dependent manner. nih.govscilit.com The IC50 value of 6-nitroindazole (B21905) for the inhibition of IL-1β was found to be comparable to that of the standard drug dexamethasone. nih.gov

Furthermore, certain 1-phenyl-1H-indazole derivatives have demonstrated analgesic activity in mice that is superior to acetylsalicylic acid and comparable to dipyrone. nih.gov One of these compounds also exhibited notable anti-inflammatory activity in rats. nih.gov The synthesis of new indazole analogs of curcumin (B1669340) has also yielded compounds with high anti-inflammatory activity, in some cases exceeding that of the standard drug diclofenac (B195802) sodium. ugm.ac.id

Computational studies, such as molecular docking and molecular dynamics simulations, have been used to investigate the binding of 1H-indazole derivatives to the COX-2 enzyme, further supporting their potential as anti-inflammatory agents. innovareacademics.in These findings highlight the therapeutic potential of the indazole scaffold in developing new treatments for inflammatory conditions and pain. nih.govhep.com.cnresearchgate.net

Table 3: Anti-inflammatory and Analgesic Activity of Selected Indazole Derivatives

Compound/Derivative Activity Mechanism of Action/Key Findings
Indazole and its derivatives (5-aminoindazole, 6-nitroindazole) Anti-inflammatory Inhibition of COX-2, pro-inflammatory cytokines (TNF-α, IL-1β), and free radicals. nih.govscilit.com
1-Phenyl-1H-indazole derivatives Analgesic, Anti-inflammatory Analgesic activity superior to acetylsalicylic acid; one compound showed appreciable anti-inflammatory activity. nih.gov
Indazole analogs of curcumin Anti-inflammatory High anti-inflammatory activity, in some cases exceeding that of diclofenac sodium. ugm.ac.id
1H-indazole derivatives Anti-inflammatory Significant binding affinities and stability with the COX-2 enzyme in computational studies. innovareacademics.in
3-(4-carboxyphenyl)amino-1-phenyl-1H-indazole Anti-inflammatory Showed the best anti-inflammatory activity among a series of synthesized compounds. hep.com.cn

The antioxidant properties of indazole derivatives have been another area of active investigation. mdpi.com These compounds have shown the ability to scavenge free radicals, which are implicated in a variety of diseases.

Studies have demonstrated that indazole derivatives can exhibit significant antioxidant activity in various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.govresearchgate.net For example, various concentrations of indazole and its derivatives, including 6-nitroindazole, have been shown to inhibit DPPH free radical generation in a concentration-dependent manner. nih.gov The free radical scavenging activity of these compounds is further supported by their ability to scavenge nitric oxide. nih.gov

The synthesis of new indazole derivatives has yielded compounds with noticeable DPPH radical scavenging activity, reducing power capacity, and total antioxidant capacity when compared to standard antioxidants. researchgate.netcrimsonpublishers.com In some cases, newly synthesized indazole derivatives have shown antioxidant potential comparable to or even exceeding that of ascorbic acid. crimsonpublishers.com

Furthermore, some indazole derivatives have demonstrated both antioxidant and cytotoxic activities, suggesting a potential dual role in cancer therapy. nih.gov The antioxidant potential of these compounds, combined with their other biological activities, makes the indazole scaffold a promising starting point for the development of new therapeutic agents. longdom.org

Table 4: Antioxidant Activity of Selected Indazole Derivatives

Compound/Derivative Assay(s) Key Findings
Indazole and its derivatives (including 6-nitroindazole) DPPH radical scavenging, Nitric oxide scavenging Concentration-dependent inhibition of free radical generation. nih.gov
Newly synthesized indazole derivatives DPPH radical scavenging, Reducing power capacity, Total antioxidant capacity Noticeable antioxidant activity compared to standards. researchgate.netcrimsonpublishers.com
2-(2-((1H-indol-5yl)methylene)hydrazinyl)-thiazole derivatives DPPH radical scavenging, Fe(TPTZ)3+ complex reduction, EPR spectroscopy Remarkable antioxidant activity along with cytotoxic effects. nih.gov
5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives DPPH and ABTS assays Certain derivatives exhibited notable antioxidant activity. longdom.org

Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Elucidation

Correlation of Structural Features with Biological Activity

The biological activity of indazole derivatives is highly dependent on the nature and position of various substituents on the indazole core and its appended functionalities.

Research into analogs of 2-(1H-indazol-5-yl)ethanamine has revealed that specific substitutions can dramatically influence potency and selectivity for various biological targets, such as protein kinases and G protein-coupled receptors.

For instance, in the development of G protein-coupled receptor kinase 2 (GRK2) inhibitors based on an indazole scaffold, the substitution pattern on an associated benzylamide ring (D-ring) was found to be critical. nih.gov Introducing a single methoxy (B1213986) group at the ortho-position (2-position) of the benzylamide moiety led to a 13-fold increase in potency against GRK2. nih.gov The addition of a second methoxy group to create a 2,6-dimethoxy analog maintained high potency while significantly improving selectivity against other kinases like ROCK1, GRK1, and GRK5. nih.gov Conversely, moving the methoxy group to the meta- or para-positions resulted in a substantial loss of potency for GRK2. nih.gov

Similarly, in the optimization of positive allosteric modulators (PAMs) for the muscarinic acetylcholine (B1216132) receptor M5 (hM5), modifications to an arylsulfonamide attached to an indazole core yielded significant potency improvements. acs.orgacs.org The introduction of electron-withdrawing groups like chloro (Cl) and trifluoromethyl (CF3) at the ortho-position of a benzyl (B1604629) group in these molecules led to the most potent hM5 PAMs. acs.orgacs.org The importance of substituent position was highlighted by the observation that moving the trifluoromethyl group to the meta- or para-positions resulted in greatly diminished activity. acs.org

Further studies on Rho-associated, coiled-coil containing kinase (ROCK) inhibitors showed that for derivatives with a β-proline-derived indazole scaffold, a benzyl substituent provided superior inhibitory activity compared to a benzoyl substituent. researchgate.net In a different context, for agonists of the 5-HT2C receptor, the introduction of an ethyl group at the 7-position of a related 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine scaffold produced a compound with high potency and selectivity. ebi.ac.uk

TargetScaffold BaseFavorable Substituent(s)PositionEffectReference(s)
GRK2 Indazole-tetrahydropyrimidine2-MethoxyBenzylamide D-ring13-fold potency increase nih.gov
GRK2 Indazole-tetrahydropyrimidine2,6-DimethoxyBenzylamide D-ringMaintained potency, >175-fold selectivity increase vs. ROCK1 nih.gov
hM5 Indazolylsulfonamide2-Chloro, 2-TrifluoromethylBenzyl groupImproved PAM potency acs.orgacs.org
ROCK β-Proline-indazoleBenzylProline moietySuperior activity vs. benzoyl researchgate.net
5-HT2C Furo[2,3-g]indazole-ethylamineEthylPosition 7High agonistic activity (EC50 = 1.0 nM) ebi.ac.uk

The three-dimensional arrangement of a molecule is paramount for its effective binding to a biological target. For indazole derivatives, specific conformational features have been identified as prerequisites for optimal interaction.

The critical role of conformation is evident in the aforementioned GRK2 inhibitors, where a 2,6-disubstitution pattern on the D-ring was found to be essential for both potency and selectivity, suggesting that this arrangement locks the molecule into a required bioactive conformation. nih.gov Similarly, studies on ROCK inhibitors revealed that analogs incorporating a β-proline moiety were more active than those with an α-proline moiety, indicating a strict conformational and stereochemical preference for binding to the target enzyme. researchgate.net The binding of these inhibitors is further stabilized by specific hydrogen bonds, such as those formed between an amino group on the inhibitor and the side chains of Asp232 and Asn219 in the ROCK-II kinase domain. researchgate.net

Molecular dynamics simulations have also provided insight into the conformational behavior of these compounds. For antagonists of the GluN2B subunit-containing NMDA receptor, it was shown that an indazole ring could act as a bioisosteric replacement for a phenol (B47542) group. researchgate.net The indazole-containing analogs were found to adopt the same binding pose and form the same key molecular interactions within the ifenprodil (B1662929) binding site as their phenolic counterparts, demonstrating that the indazole can successfully mimic the conformation and interactions of the phenol group. researchgate.net

Impact of Substituents on Potency and Selectivity

Relationship between Molecular Structure and Metabolic Stability

A successful drug candidate must not only be potent and selective but also possess favorable pharmacokinetic properties, including adequate metabolic stability. The SMR of indazole derivatives involves identifying parts of the molecule susceptible to metabolic breakdown and modifying the structure to enhance its stability.

Metabolically labile sites are functional groups or positions within a molecule that are particularly susceptible to enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes in the liver.

Common metabolic liabilities identified in various molecular scaffolds, including those related to indazole derivatives, include:

Phenolic Groups : Phenols are often rapidly metabolized through glucuronidation (a Phase II metabolic reaction), which can lead to rapid clearance of the compound. researchgate.net

Unsubstituted Aromatic Rings : Benzene (B151609) rings lacking substituents are prone to oxidation by CYP enzymes, which can be a major metabolic pathway. pressbooks.pub

Activated Positions : Certain positions on heterocyclic rings, such as the α-position of a thiophene (B33073) ring, can be susceptible to metabolism. acs.org

Labile Linkers : Functional groups like carbonyls and certain methylene (B1212753) groups can be sites of metabolic attack. For example, a carbonyl linker in one series of compounds was found to be susceptible to ketone reduction. acs.orgnih.gov

Once metabolically labile sites are identified, medicinal chemists employ various strategies to improve the compound's stability.

A key strategy is bioisosteric replacement . A successful example is the replacement of a metabolically labile phenol group with an indazole ring in GluN2B antagonists. researchgate.net This modification retained the high binding affinity and biological activity of the original compound but effectively blocked the rapid glucuronidation pathway, thereby improving metabolic stability. researchgate.net

Another common approach is metabolic blocking . This involves placing a chemically robust atom or group at a metabolically labile position.

Fluorination : The introduction of a fluorine atom is a widely used tactic. The carbon-fluorine (C-F) bond is exceptionally strong and resistant to cleavage by CYP enzymes. Placing fluorine atoms at metabolically vulnerable positions, such as the para-position of a phenyl ring, can effectively block oxidation at that site. pressbooks.pubacs.org

Deuteration : Replacing hydrogen atoms at labile sites with their heavier isotope, deuterium, can slow down metabolism due to the kinetic isotope effect, which makes the carbon-deuterium (C-D) bond harder to break than a carbon-hydrogen (C-H) bond. scispace.com

Alkylation : Introducing a small alkyl group, like a methyl group, can sterically hinder the metabolic enzymes from accessing the labile site. acs.org

Structural modification of the core scaffold can also enhance stability. For instance, incorporating a labile carbonyl linker into a more rigid cyclic structure was shown to improve metabolic half-life by 2- to 3-fold by protecting it from enzymatic reduction. nih.gov Deactivating an aromatic ring by adding electron-withdrawing groups can also reduce its susceptibility to oxidative metabolism. pressbooks.pub

Metabolic LiabilityImprovement StrategyExample ModificationOutcomeReference(s)
Phenol Group Bioisosteric ReplacementReplace phenol with an indazole ringInhibited glucuronidation, improved stability researchgate.net
Unsubstituted Phenyl Ring Metabolic Blocking (Fluorination)Introduce fluorine at the para-positionBlocked CYP-mediated oxidation pressbooks.pubacs.org
Labile Carbonyl Linker Structural Modification (Cyclization)Incorporate the carbonyl into a new ring2-3 fold improvement in microsomal stability nih.gov
Thiophene α-position Metabolic Blocking (Alkylation)Introduce a methyl group at the siteImproved pharmacokinetic parameters acs.org

Future Research Directions and Translational Perspectives for 2 1h Indazol 5 Yl Ethanamine

Development of Novel Synthetic Methodologies

The synthetic accessibility of the indazole scaffold is a key advantage in drug discovery, allowing for the creation of diverse compound libraries for structure-activity relationship (SAR) studies. samipubco.com While various methods exist for the synthesis of indazole derivatives, future research will likely focus on developing more efficient, scalable, and environmentally friendly approaches to produce 2-(1H-indazol-5-yl)ethanamine and its analogs.

Current synthetic strategies for indazole rings often involve transition metal-catalyzed reactions, reductive cyclizations, and photochemical methods. smolecule.com For instance, palladium-catalyzed cross-coupling reactions are instrumental in functionalizing the indazole core. vulcanchem.com Future methodologies may explore novel catalytic systems, such as those based on earth-abundant metals, to reduce cost and environmental impact. Furthermore, the development of one-pot or flow-chemistry processes could significantly streamline the synthesis of this compound, making it more amenable to large-scale production for further research and potential clinical development. A series of substituted 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives have been synthesized, highlighting the adaptability of the core structure for creating novel compounds with high affinity for specific biological targets. ebi.ac.uk

Exploration of New Biological Targets and Mechanisms

Indazole-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties. smolecule.com Derivatives of the indazole scaffold have been identified as inhibitors of various kinases, such as VEGFR-2, and have shown potential in treating diseases like cancer. biotech-asia.org For example, some indazole derivatives have been investigated as inhibitors of the IDO1 enzyme and as potent Sirt 1 activators. nih.gov

Future research should aim to systematically explore the full therapeutic potential of this compound by screening it against a wider array of biological targets. This could uncover novel mechanisms of action and expand its potential applications. Techniques such as chemoproteomics and activity-based protein profiling can be employed to identify the direct binding partners of this compound within the cell, providing a deeper understanding of its molecular pharmacology. The unique structural features of the indazole ring, with its aromaticity and nitrogen-containing heterocycle, play a crucial role in its interaction with biological enzymes and receptors. longdom.org

Advanced Computational Design and Optimization

Computational methods are becoming indispensable in modern drug discovery for the design and optimization of lead compounds. longdom.org In the context of this compound, advanced computational approaches can be leveraged to design novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. samipubco.com

Structure-based drug design, guided by the crystal structures of target proteins, can facilitate the rational design of modifications to the this compound scaffold to enhance binding affinity and specificity. nih.govnih.gov For instance, molecular docking and quantitative structure-activity relationship (QSAR) studies have been successfully used to design indazole derivatives as potent inhibitors of tyrosine kinases. longdom.orgbiotech-asia.org Molecular dynamics simulations can further validate the stability of ligand-protein complexes and predict the binding free energies of newly designed analogs. innovareacademics.in These computational tools, combined with predictive ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, can help prioritize the synthesis of compounds with the highest probability of success, thereby accelerating the drug development pipeline. longdom.orgbiotech-asia.org

Integration with High-Throughput Screening Technologies

High-throughput screening (HTS) is a powerful technology for identifying new drug candidates from large compound libraries. nih.gov The integration of this compound-based libraries with HTS campaigns can rapidly identify novel hits for a variety of therapeutic targets. nih.gov Both biochemical and cell-based HTS assays can be employed to screen for modulators of specific enzymes or cellular pathways. researchgate.net

In silico HTS, which involves the computational screening of virtual compound libraries, can be used as a preliminary step to prioritize compounds for experimental screening, thereby saving time and resources. nih.govacs.org The development of novel HTS-compatible assays, including those based on fluorescence, luminescence, or label-free technologies, will be crucial for exploring the biological activity of this compound and its derivatives against a wide range of targets. samipubco.comresearchgate.net The knowledge gained from HTS can then feed back into the computational design and synthetic chemistry efforts to further optimize the identified hits.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(1H-indazol-5-yl)ethanamine, and what are the critical parameters affecting yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with functionalization of the indazole core. For example, halogenation at the 5-position followed by nucleophilic substitution or coupling reactions to introduce the ethanamine moiety. Critical parameters include:

  • Reagent Selection : Use of palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to attach aromatic groups .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, as impurities can interfere with downstream biological assays .
  • Acid-Base Workup : Hydrochloride salt formation (e.g., using HCl in ethanol) to stabilize the amine group and improve solubility .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the indazole ring substitution pattern and ethanamine chain integrity. Aromatic protons in the indazole ring typically appear at δ 7.2–8.5 ppm, while the ethanamine protons resonate at δ 2.7–3.5 ppm .
  • HPLC-MS : Reverse-phase HPLC (C18 column) with UV detection at 254 nm and ESI-MS for molecular ion confirmation (expected [M+H]+^+ ~ 188.1 g/mol) .
  • X-ray Crystallography : Single-crystal analysis to resolve stereochemical ambiguities, though this requires high-purity samples and specialized software like SHELXL for refinement .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacological activities of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions or structural analogs. Strategies include:

  • Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., known kinase inhibitors for enzymatic studies) .
  • Structural Confirmation : Verify derivatives’ purity and stereochemistry via X-ray crystallography or 2D NMR (e.g., NOESY for spatial proximity analysis) .
  • Meta-Analysis : Cross-reference data with structurally similar compounds, such as 5-bromoindazole derivatives, to identify structure-activity relationships (SAR) .

Q. What strategies are recommended for optimizing the synthetic yield of this compound under varying catalytic conditions?

  • Methodological Answer :

  • Catalyst Screening : Test palladium (e.g., Pd(PPh3_3)4_4) vs. copper catalysts (e.g., CuI) for coupling reactions; Pd systems often provide higher yields for indazole derivatives .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates but may require lower temperatures to avoid side reactions .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining >90% yield in some cases .

Q. How does the crystalline structure of this compound derivatives influence their biological activity, and what techniques are used for structural elucidation?

  • Methodological Answer :

  • Crystal Packing Effects : Hydrogen bonding between the ethanamine group and protein active sites (e.g., kinase ATP pockets) can enhance binding affinity. For example, derivatives with planar indazole rings exhibit better π-π stacking in hydrophobic pockets .
  • Techniques :
  • Single-Crystal X-ray Diffraction : Resolves bond angles and torsion angles critical for docking studies. Use SHELX programs (SHELXL for refinement) to model thermal displacement parameters .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with inhibitory potency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.